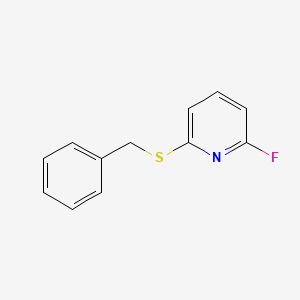

2-(Benzylthio)-6-fluoropyridine

Descripción

2-(Benzylthio)-6-fluoropyridine (C₁₂H₁₀FNS, molecular weight 219.28 g/mol) is a fluorinated pyridine derivative featuring a benzylthio (-S-CH₂-C₆H₅) substituent at the 2-position and a fluorine atom at the 6-position of the pyridine ring . The benzylthio group introduces steric bulk and hydrophobicity, while the fluorine atom enhances electronic effects, such as electron-withdrawing character, which may influence reactivity and intermolecular interactions.

Pyridine derivatives are widely studied for pharmaceutical and agrochemical applications due to their versatile reactivity and ability to modulate biological activity.

Propiedades

IUPAC Name |

2-benzylsulfanyl-6-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNS/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMVZYGLVYFSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC(=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Substitution of Halogenated Precursors

The most direct route to 2-(benzylthio)-6-fluoropyridine involves displacing a halogen atom (e.g., chlorine or bromine) at the 2-position of a fluoropyridine scaffold with a benzylthiolate nucleophile. This method leverages the reactivity of electron-deficient pyridine derivatives toward nucleophilic substitution.

Thiolation with Benzylthiol

Once the halogenated precursor is obtained, displacement with benzylthiol proceeds under basic conditions. A representative method from analogous systems involves:

-

Dissolving 2-chloro-6-fluoropyridine and benzylthiol in anhydrous DMF.

-

Adding a tertiary amine base (e.g., diisopropylethylamine) to deprotonate the thiol.

This method mirrors the synthesis of 6-(thiobenzyl-2-borono)-nicotinamides , where sodium hydrogen sulfide (NaHS) displaces chloride in 6-chloronicotinamide derivatives. Substituting NaHS with benzylthiolate generated in situ could yield the target compound.

Key Parameters:

-

Solvent: Polar aprotic solvents (DMF, THF) enhance nucleophilicity.

-

Base: Strong bases (e.g., NaH, K2CO3) improve thiolate formation.

-

Temperature: Elevated temperatures (60–100°C) accelerate substitution.

Metal-Catalyzed Coupling Strategies

Example Protocol:

-

Combine 2-chloro-6-fluoropyridine, benzylthiol, Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene.

-

Heat at 100°C for 24 hours under nitrogen.

-

Purify via column chromatography.

This approach is hypothetical but grounded in methods for synthesizing N,N-disubstituted nicotinamides , where palladium catalysts mediate analogous transformations.

Alternative Methods: Alkylation of Thiol Precursors

Stepwise Process:

-

Synthesize 2-mercapto-6-fluoropyridine via NaHS treatment of 2-chloro-6-fluoropyridine in DMF at 25°C for 4 hours.

-

React the thiol intermediate with benzyl bromide in ethanol using NaOH as a base.

Advantages:

-

Avoids handling volatile benzylthiol.

-

Enables modular introduction of diverse benzyl groups.

Comparative Analysis of Methods

Challenges and Optimization Opportunities

-

Regioselectivity: Competing substitution at the 6-fluoro position is unlikely due to fluorine’s strong electron-withdrawing effects, but steric hindrance near the 2-position may require tailored catalysts.

-

Purification: The hydrophobic benzylthio group complicates isolation; chromatographic techniques or crystallization (e.g., using ethyl acetate/hexane) are recommended.

-

Scalability: Methods using inexpensive bases (e.g., K2CO3) and solvents (e.g., ethanol) are preferable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylthio)-6-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions to remove the benzylthio group, yielding 6-fluoropyridine.

Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

Oxidation: 2-(Benzylsulfinyl)-6-fluoropyridine, 2-(Benzylsulfonyl)-6-fluoropyridine.

Reduction: 6-Fluoropyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Drug Development

2-(Benzylthio)-6-fluoropyridine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance pharmacological properties. Notably, it has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways, including cancer and neurodegenerative disorders.

Biological Activity

Research indicates that 2-(Benzylthio)-6-fluoropyridine exhibits significant biological activity. For instance, it has shown potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various diseases such as cancer and diabetes. Additionally, molecular docking studies suggest favorable interactions with target proteins, indicating its potential for selective inhibition.

Materials Science Applications

Advanced Materials Development

The compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique electronic configuration allows it to be incorporated into materials that require enhanced conductivity or light absorption capabilities.

Synthesis of Functionalized Polymers

2-(Benzylthio)-6-fluoropyridine can be used to synthesize functionalized polymers that exhibit tailored properties for applications in coatings, adhesives, and other industrial uses.

Case Study 1: Inhibition of GSK-3

In a study investigating the inhibitory effects of various pyridine derivatives on GSK-3, 2-(Benzylthio)-6-fluoropyridine was identified as a potent inhibitor. The study utilized molecular docking simulations to confirm its binding affinity to the enzyme's active site, supporting its therapeutic potential in treating conditions like Alzheimer's disease.

Case Study 2: Synthesis of Functionalized Polymers

Researchers synthesized a series of functionalized polymers using 2-(Benzylthio)-6-fluoropyridine as a monomer. These polymers exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in electronic devices and sensors .

Mecanismo De Acción

The mechanism by which 2-(Benzylthio)-6-fluoropyridine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzylthio group can interact with hydrophobic pockets, while the fluorine atom may form hydrogen bonds or dipole interactions with amino acid residues.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2-(Benzylthio)-6-fluoropyridine and analogous compounds:

Key Observations:

Heterocyclic Core Variations: While 2-(Benzylthio)-6-fluoropyridine is based on a pyridine ring, analogs like 2-(benzylthio)pyrimidines (e.g., 6c, 6h) feature a pyrimidine core . Pyrimidines generally exhibit greater hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance interactions with biological targets.

Benzylthio vs. Phenoxy: The benzylthio group in 2-(Benzylthio)-6-fluoropyridine introduces greater hydrophobicity compared to the phenoxy group in 2-(4-Ethyl-2-methoxyphenoxy)-6-fluoropyridine . This could reduce aqueous solubility but improve membrane permeability in biological systems.

Steric and Synthetic Considerations :

- The tert-butyldimethylsilyloxy-pyrrolidine substituent in the compound from (C₁₆H₂₇FN₂OSi) introduces significant steric hindrance, contrasting with the less bulky benzylthio group in 2-(Benzylthio)-6-fluoropyridine . Such differences may influence synthetic accessibility and regioselectivity in further derivatization.

Antibacterial Activity:

- 2-(Benzylthio)pyrimidines (e.g., 6c, 6h) demonstrated potent activity against multi-resistant strains of Staphylococcus aureus and Escherichia coli, with MIC values in the µg/mL range . The pyrimidine ring’s hydrogen-bonding capacity and the benzylthio group’s lipophilicity likely contribute to membrane disruption or enzyme inhibition.

- 2-(Benzylthio)-6-fluoropyridine: No antibacterial data are available, but the fluorine atom may enhance target binding via polar interactions, similar to fluorinated quinolones.

Pharmaceutical Potential:

- 2-Acetamidomethyl-6-methoxy-pyridine () serves as an intermediate in synthesizing more complex pharmaceuticals, highlighting the utility of fluoropyridines in drug development . The absence of a benzylthio group in this compound underscores the role of substituents in directing synthetic pathways.

Physicochemical Properties

- Solubility : The benzylthio group in 2-(Benzylthio)-6-fluoropyridine likely reduces water solubility compared to analogs with polar substituents (e.g., methoxy or acetamidomethyl groups) .

- Stability: Fluorine atoms generally enhance metabolic stability, as seen in fluorinated pharmaceuticals. This property may make 2-(Benzylthio)-6-fluoropyridine more resistant to enzymatic degradation than non-fluorinated analogs .

Actividad Biológica

Overview

2-(Benzylthio)-6-fluoropyridine is an organic compound characterized by a pyridine ring with a benzylthio group at the 2-position and a fluorine atom at the 6-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 2-(Benzylthio)-6-fluoropyridine is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The benzylthio group can engage with hydrophobic pockets within enzyme structures, while the fluorine atom can form hydrogen bonds or dipole interactions with amino acid residues, enhancing binding affinity and specificity.

Biological Activity and Applications

Research indicates that 2-(Benzylthio)-6-fluoropyridine exhibits significant biological effects, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways, including kinases associated with cancer and other diseases. For instance, it has shown potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), which plays a critical role in various cellular processes.

- Anticancer Properties : Preliminary studies suggest that 2-(Benzylthio)-6-fluoropyridine may possess anticancer activity, demonstrated through anti-proliferative effects in certain cancer cell lines. Molecular docking studies have indicated favorable interactions with target proteins that are implicated in cancer progression.

- Antiviral Activity : The compound has also been investigated for its potential antiviral properties, particularly against influenza viruses. It acts as an inhibitor of hemagglutinin (HA), a viral glycoprotein essential for viral entry into host cells .

Research Findings

A summary of notable research findings related to the biological activity of 2-(Benzylthio)-6-fluoropyridine is presented below:

Case Studies

- GSK-3 Inhibition : In vitro studies demonstrated that 2-(Benzylthio)-6-fluoropyridine effectively inhibits GSK-3, leading to reduced phosphorylation of downstream targets involved in cell proliferation and survival. This inhibition suggests potential therapeutic applications in cancer treatment.

- Anticancer Efficacy : A study involving several cancer cell lines revealed that treatment with 2-(Benzylthio)-6-fluoropyridine resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

- Influenza Virus Replication : Research showed that the compound could block replication of specific influenza virus strains by targeting HA, highlighting its potential use in antiviral therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Benzylthio)-6-fluoropyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, S-benzylisothiourea hydrochloride reacts with fluorinated pyridine precursors under optimized conditions (e.g., nickel catalysts or reductive coupling) . Substituent effects (electron-withdrawing/donating groups) on aromatic aldehydes significantly impact yields (Table 2 in ).

- Key Considerations : Monitor reaction temperature (typically 80–120°C) and solvent polarity. Yields >80% are achievable with electron-withdrawing groups (e.g., F, Cl) on aldehydes .

Q. How is the structural characterization of 2-(Benzylthio)-6-fluoropyridine performed to confirm purity and regiochemistry?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to verify benzylthio and fluorine positions. Fluorine chemical shifts in ¹⁹F NMR (~-110 to -120 ppm) distinguish substitution patterns . Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation .

Q. What are the primary applications of 2-(Benzylthio)-6-fluoropyridine in early-stage medicinal chemistry research?

- Methodology : The compound serves as a scaffold for developing PET probes targeting enzymes like CSF1R. Fluorine-18 labeling enables in vivo imaging of neuroinflammatory processes . Preliminary cytotoxicity assays (e.g., MTT tests on cancer cell lines) assess biocompatibility .

Advanced Research Questions

Q. How can fluorination of the pyridine ring be optimized to improve regioselectivity and reduce byproducts?

- Methodology : Diazotization followed by fluorodediazoniation in HF or HF-pyridine solutions achieves high regioselectivity for 6-fluoropyridine derivatives. Control reaction time (<2 hours) to minimize decomposition .

- Data Analysis : Compare fluorination efficiency using alternative methods (e.g., Balz-Schiemann reaction) via HPLC or GC-MS to quantify byproducts.

Q. What mechanistic insights explain contradictory reactivity trends in cross-coupling reactions involving 2-(Benzylthio)-6-fluoropyridine?

- Methodology : Density functional theory (DFT) calculations identify electronic effects of the benzylthio group on transition states. Experimentally, kinetic studies under varying ligand/catalyst conditions (e.g., Ni vs. Pd) resolve contradictions .

- Key Finding : The benzylthio group’s electron-donating nature stabilizes intermediates in Ni-catalyzed couplings but inhibits Pd-based systems .

Q. How does the benzylthio substituent influence the compound’s pharmacokinetic properties in preclinical models?

- Methodology : Radiolabel the compound (e.g., with ¹¹C or ¹⁸F) for biodistribution studies in rodent models. Compare brain uptake and clearance rates with analogs lacking the benzylthio group .

- Data Interpretation : High lipophilicity from the benzylthio group may enhance blood-brain barrier penetration but reduce aqueous solubility (logP >3.5) .

Methodological Challenges and Solutions

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.